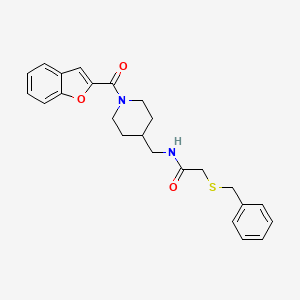

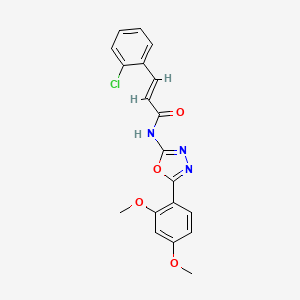

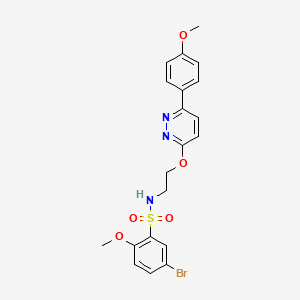

![molecular formula C13H12N4OS2 B2817629 (Z)-5-(((1H-benzo[d]imidazol-2-yl)amino)methylene)-3-ethyl-2-thioxothiazolidin-4-one CAS No. 433704-07-5](/img/structure/B2817629.png)

(Z)-5-(((1H-benzo[d]imidazol-2-yl)amino)methylene)-3-ethyl-2-thioxothiazolidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl) (phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been designed . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl) (phenyl)methanone was obtained .Molecular Structure Analysis

The regiochemistry of nucleophilic addition of 2-aminobenzimidazole to nitriles, leading to imidamide (amidine) adducts has been discussed . Extensive NMR analysis and ultimately X-ray crystallography were used to demonstrate both the regiochemistry and stereochemistry of the addition products, arising from derivatisation of the exocyclic 2-amino group .Chemical Reactions Analysis

The regiochemistry of nucleophilic addition of 2-aminobenzimidazole to nitriles, leading to imidamide (amidine) adducts has been discussed . This process leads to the formation of diverse structures .科学的研究の応用

Anticancer Activity

The compound and its analogs have been synthesized and evaluated for their potential anticancer activities. Notably, specific derivatives have shown potent growth inhibition against melanoma and ovarian cancer cell lines, with compound 3i exhibiting significant cytotoxicity against melanoma UACC-257 and OVCAR-8 ovarian cancer cells. These findings suggest that certain derivatives could serve as lead compounds for further structural optimization as antitumor agents (Penthala, Reddy, & Crooks, 2011).

Fluorescent Chemical Sensing

Research has demonstrated the synthesis and characterization of a derivative that shows a specific fluorescent quenching effect upon interaction with Co2+ ions, indicating its potential as a selective fluorescent chemical sensor for Co2+ detection. This unique property underscores the compound's utility in the development of targeted chemical sensors (Li Rui-j, 2013).

Anti-Inflammatory and Antimicrobial Agents

Further investigations have led to the synthesis of derivatives exhibiting anti-inflammatory activity. One study reports the synthesis of new benzylidene imidazolidine and thiazolidine derivatives, evaluated for anti-inflammatory effects through the carrageenin-induced paw edema test, showcasing the compound's relevance in developing anti-inflammatory treatments (Santos et al., 2005). Additionally, derivatives have been studied for their antimicrobial properties, with certain compounds exhibiting promising antibacterial and antifungal activities, potentially offering new avenues for addressing infectious diseases (Horishny et al., 2022).

Molecular Docking and Structural Analysis

Molecular docking and structural analysis of certain derivatives have provided insights into their potential binding modes and interactions with biological targets. This information is critical for understanding the compound's mechanism of action and for guiding the design of more effective therapeutic agents. Crystal structure and Hirshfeld surface analysis have further detailed the molecular and supramolecular characteristics of these compounds, facilitating the understanding of their biological activities and interactions (Khelloul et al., 2016).

特性

IUPAC Name |

5-[(E)-1H-benzimidazol-2-yliminomethyl]-3-ethyl-4-hydroxy-1,3-thiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS2/c1-2-17-11(18)10(20-13(17)19)7-14-12-15-8-5-3-4-6-9(8)16-12/h3-7,18H,2H2,1H3,(H,15,16)/b14-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALKEGCPIMFLDA-VGOFMYFVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(SC1=S)C=NC2=NC3=CC=CC=C3N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=C(SC1=S)/C=N/C2=NC3=CC=CC=C3N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

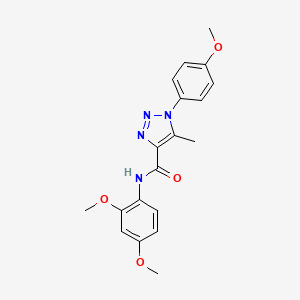

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(1-{[(3-methoxypropyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide](/img/structure/B2817551.png)

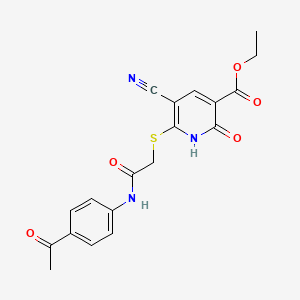

![Methyl 3-({2-[4-(3-chlorophenyl)piperazino]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2817561.png)

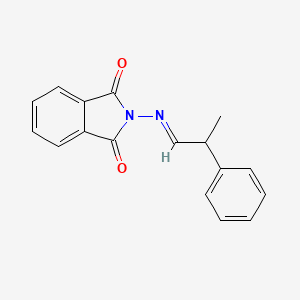

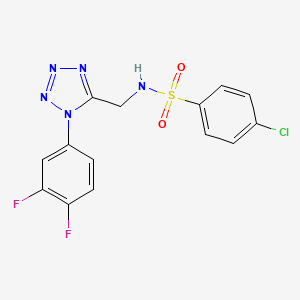

![N-(sec-butyl)-4-(3-{2-[{[(4-chlorophenyl)amino]carbonyl}(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzamide](/img/structure/B2817563.png)

![4-[(4-Methylphenyl)amino]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/no-structure.png)

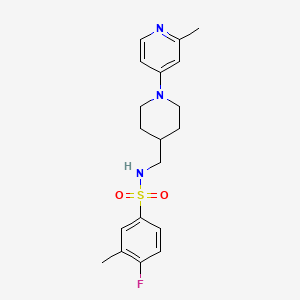

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2817565.png)